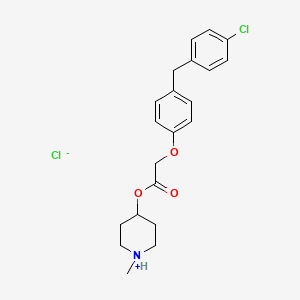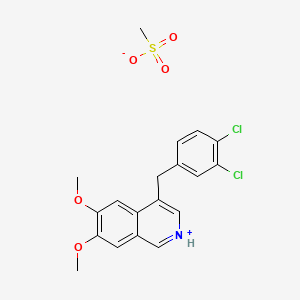
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorobenzyl group attached to an isoquinoline core, which is further modified with methoxy groups and a methanesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate typically involves multiple steps, starting with the preparation of the isoquinoline core. The isoquinoline can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The dichlorobenzyl group is then introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isoquinoline core may also play a role in binding to DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: Used in similar synthetic applications and as an intermediate in organic synthesis.
6,7-Dimethoxyisoquinoline: Shares the isoquinoline core and is used in the synthesis of various alkaloids.
Methanesulfonate derivatives: Commonly used as counterions in pharmaceutical compounds.
Uniqueness
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dichlorobenzyl and methoxy groups enhances its versatility in chemical synthesis and its potential as a therapeutic agent.
Properties
CAS No. |
61189-91-1 |
|---|---|
Molecular Formula |
C19H19Cl2NO5S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;methanesulfonate |
InChI |
InChI=1S/C18H15Cl2NO2.CH4O3S/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-15(19)16(20)6-11;1-5(2,3)4/h3-4,6-10H,5H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
XKBZAQHBLDGTCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=C(C=C3)Cl)Cl)OC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
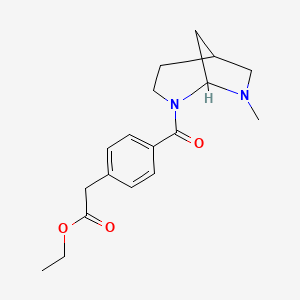
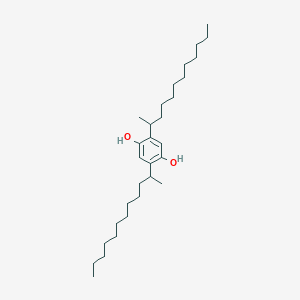
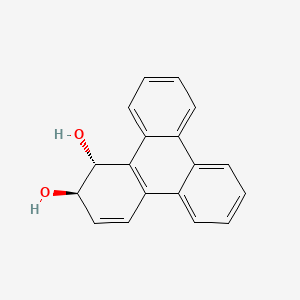
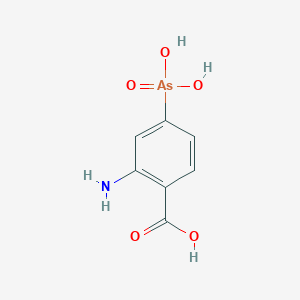
![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
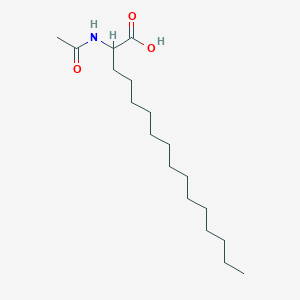
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
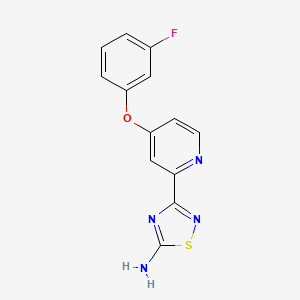
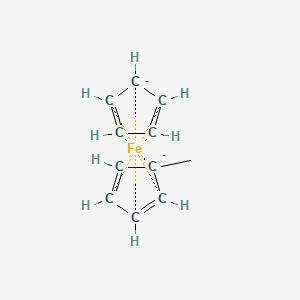
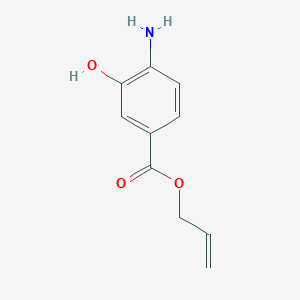
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
